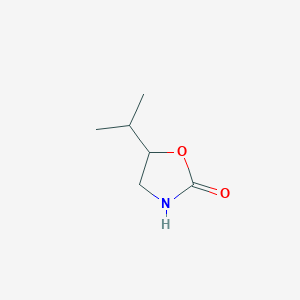
tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate, or TBAP, is a chemical compound that is a mixture of diastereomers. It is a white crystalline solid that is soluble in water and ethanol. TBAP is a versatile compound that has many applications in organic synthesis, drug development, and other scientific research.
Applications De Recherche Scientifique
TBAP is used in a variety of scientific research applications. It is used in organic synthesis to synthesize a variety of compounds, such as amides and esters. TBAP is also used in the synthesis of drugs and other small molecules. In addition, TBAP is used in the study of enzyme inhibitors and drug targets.
Mécanisme D'action
TBAP acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. TBAP binds to the active site of the enzyme and disrupts its normal function. This prevents the breakdown of acetylcholine, leading to an increase in its concentration in the brain.
Biochemical and Physiological Effects
The increased concentration of acetylcholine in the brain due to TBAP has a number of biochemical and physiological effects. Acetylcholine is involved in the regulation of mood, memory, and cognitive function. Therefore, TBAP can have a positive effect on these processes. In addition, TBAP can also have a positive effect on the cardiovascular system by increasing heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
TBAP is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous and organic solvents. However, TBAP can be toxic if ingested, and it should be handled with care. In addition, TBAP can be difficult to purify, and the reaction products can be difficult to separate.
Orientations Futures
There are a number of potential future directions for TBAP research. The compound could be used in the development of new enzyme inhibitors and drug targets. In addition, TBAP could be used to study the effects of acetylcholine on the brain and the cardiovascular system. Furthermore, TBAP could be used to study the effects of drugs on the brain and the cardiovascular system. Finally, TBAP could be used to study the effects of environmental pollutants on the brain and the cardiovascular system.
Méthodes De Synthèse
TBAP is synthesized by reacting tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate with an aqueous solution of sodium hydroxide. The reaction is carried out in a flask at room temperature and is monitored by thin layer chromatography (TLC). The product is then purified by recrystallization to provide pure TBAP.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate, Mixture of diastereomers involves the reaction of tert-butyl 3-oxo-2-benzylpyrrolidine-1-carboxylate with an amine in the presence of a reducing agent to yield the desired product as a mixture of diastereomers.", "Starting Materials": [ "tert-butyl 3-oxo-2-benzylpyrrolidine-1-carboxylate", "amine", "reducing agent" ], "Reaction": [ "Step 1: Dissolve tert-butyl 3-oxo-2-benzylpyrrolidine-1-carboxylate and amine in a suitable solvent.", "Step 2: Add the reducing agent to the reaction mixture and stir at room temperature for a specific time.", "Step 3: Quench the reaction with an acid and extract the product with a suitable solvent.", "Step 4: Purify the product by column chromatography or recrystallization to obtain tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate as a mixture of diastereomers." ] } | |
Numéro CAS |
1824245-21-7 |
Nom du produit |
tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate, Mixture of diastereomers |
Formule moléculaire |
C16H24N2O2 |
Poids moléculaire |
276.4 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



